molecular formula C25H24 B13874115 1-[(3-Pentylinden-1-ylidene)methyl]naphthalene

1-[(3-Pentylinden-1-ylidene)methyl]naphthalene

Cat. No.: B13874115
M. Wt: 324.5 g/mol
InChI Key: FPESBQVTVSBBSE-UHFFFAOYSA-N
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Description

1-[(3-Pentylinden-1-ylidene)methyl]naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a methyl group linked to a 3-pentylinden-1-ylidene moiety. The indenylidene group introduces a fused bicyclic structure with a pentyl chain, enhancing steric bulk and electronic conjugation.

Key structural features:

  • Naphthalene core: Aromatic system with 10 π-electrons.
  • Substituent: A methyl group bound to a 3-pentylinden-1-ylidene group, introducing steric hindrance and extended conjugation.
  • Functional groups: The indenylidene moiety may enable redox activity or coordination chemistry, similar to other fused-ring PAHs .

Properties

Molecular Formula

C25H24

Molecular Weight

324.5 g/mol

IUPAC Name

1-[(3-pentylinden-1-ylidene)methyl]naphthalene

InChI

InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3

InChI Key

FPESBQVTVSBBSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41

Origin of Product

United States

Chemical Reactions Analysis

1-[(3-Pentylinden-1-ylidene)methyl]naphthalene undergoes various chemical reactions, including:

Scientific Research Applications

Based on the search results, here's what is known about the compound "1-[(3-Pentylinden-1-ylidene)methyl]naphthalene":

Basic Information

  • Chemical Structure and Properties this compound has the molecular formula C25H24 . Its PubChem CID is 75990467 .

Potential Applications

While the search results do not provide explicit applications for "this compound," they do offer some context for potential research avenues:

  • Related Naphthalene Derivatives: Methyl naphthalene carboxylates have demonstrated anti-inflammatory activity . This suggests that "this compound" or its derivatives might be explored for similar properties.
  • Cosmetic Applications: Polymers, including those associated with naphthalene, are used in cosmetics for various purposes such as film forming, as fixatives, in rheology modification, and for delivery of fragrances . It is possible that this compound could be investigated for uses in cosmetic formulations.
  • Immunogenicity of Tumor and Infected Cells: Cannabinoids and derivatives, particularly those with a pentyl group, are being explored for enhancing the immunogenicity of tumor or infected cells . The presence of a pentyl group in "this compound" may make it relevant in this area of research.

Mechanism of Action

The mechanism of action of 1-[(3-Pentylinden-1-ylidene)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Alkyl-Substituted Naphthalenes

Alkyl-substituted naphthalenes, such as 1-methylnaphthalene, 1-ethylnaphthalene, and 1-pentylnaphthalene, are well-studied for their thermodynamic and spectroscopic properties. These compounds differ in chain length, which influences hydrophobicity and phase behavior.

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key ¹H-NMR Shifts Reference
1-Methylnaphthalene 142.20 -30.5 244–246 δ 2.68 (s, 3H, CH₃)
1-Ethylnaphthalene 156.23 N/A 258–260 δ 1.40 (t, 3H, CH₂CH₃)
1-Pentylnaphthalene 198.30 N/A N/A δ 0.88 (t, 3H, CH₂(CH₂)₃CH₃)

Key Findings :

  • Longer alkyl chains (e.g., pentyl) increase hydrophobicity and reduce crystallinity compared to shorter chains .
  • Alkyl groups induce bathochromic shifts in UV-Vis spectra due to electron-donating effects .

Silyl-Substituted Naphthalenes

Silyl derivatives, such as 1-(dimethylsilyl)naphthalene and 1-(trimethylsilylethynyl)naphthalene, exhibit unique electronic properties due to the silicon atom’s σ*-π conjugation.

Compound Molecular Weight (g/mol) Yield (%) Fluorescence Quantum Yield Key ¹H-NMR Shifts Reference
1-(Dimethylsilyl)naphthalene 200.34 88 N/A δ 0.49 (d, 6H, Si(CH₃)₂)
1,4-Bis(trimethylsilylethynyl)naphthalene 340.54 95 0.85 δ 0.25 (s, 18H, Si(CH₃)₃)

Key Findings :

  • Silyl groups enhance fluorescence efficiency (e.g., quantum yield of 0.85 for bis-silylethynyl derivatives) .
  • Steric bulk from substituents affects π-π stacking distances (3.277–3.395 Å in related naphthalene diimides) .

Indenyl-Substituted Naphthalenes

Indenyl groups may introduce:

  • Redox activity : Due to the fused bicyclic system.
  • Thermal stability : Higher decomposition temperatures compared to simple alkyl derivatives (e.g., CF₃-NDI melts at 323.5°C) .

Research Implications and Gaps

  • Synthesis: The target compound may be synthesized via cross-coupling reactions analogous to silylethynyl-naphthalenes (e.g., Sonogashira coupling) .
  • Applications: Potential use in organic electronics, leveraging conjugation from the indenylidene group and steric tuning from the pentyl chain .
  • Toxicology : Alkylnaphthalenes like 1-methylnaphthalene show intermediate toxicity in inhalation studies (LD₅₀ = 1,200 mg/kg in rats) ; similar assessments are needed for the target compound.

Computational and Structural Tools

  • Crystallography : SHELXL and OLEX2 were used to resolve naphthalene diimide structures .
  • Visualization : Mercury software aids in analyzing π-π stacking and molecular packing .

Biological Activity

1-[(3-Pentylinden-1-ylidene)methyl]naphthalene, commonly referred to as JWH-176, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in the context of cannabinoid receptor interactions. This compound is structurally related to other cannabinoids and exhibits properties that may have implications for both therapeutic and recreational use.

Chemical Structure and Properties

The chemical structure of JWH-176 can be depicted as follows:

C20H22\text{C}_{20}\text{H}_{22}

This indicates that the compound consists of 20 carbon atoms and 22 hydrogen atoms, which contributes to its lipophilic nature, allowing it to interact with lipid membranes and biological receptors effectively.

JWH-176 primarily acts as a CB1 receptor agonist , similar to other cannabinoids. The activation of CB1 receptors in the central nervous system is associated with various physiological effects, including analgesia, appetite stimulation, and modulation of mood. The compound's affinity for CB1 receptors suggests potential applications in pain management and appetite regulation.

Pharmacological Effects

Research indicates that JWH-176 may produce effects such as:

  • Analgesic effects : Studies have shown that synthetic cannabinoids can reduce pain perception through CB1 receptor activation.
  • Appetite stimulation : Like Δ9-tetrahydrocannabinol (THC), JWH-176 may enhance appetite, making it a candidate for treating conditions like cachexia.
  • Psychoactive effects : Users report experiences similar to those induced by THC, including euphoria and altered sensory perception.

Toxicological Profile

While the pharmacological effects are notable, the toxicological profile of JWH-176 raises concerns. Reports indicate potential adverse effects such as:

  • Psychosis : Some users have experienced symptoms resembling psychosis following use.
  • Cardiovascular effects : Increased heart rate and blood pressure have been observed in some cases.

These findings highlight the need for further research into the safety and long-term effects of this compound.

Case Study Analysis

A review of case studies involving synthetic cannabinoids, including JWH-176, reveals a range of outcomes:

Study ReferencePopulationFindings
Users from online purchasesDocumented cases of severe intoxication leading to hospitalization. Symptoms included agitation, tachycardia, and hallucinations.
Forensic analysisIdentified JWH-176 in toxicological screenings, emphasizing its prevalence among synthetic cannabinoid users.

These studies underline the importance of monitoring the use of synthetic cannabinoids due to their unpredictable effects and potential for abuse.

Research Findings

Recent research has focused on the identification and quantification of new psychoactive substances (NPS), including JWH-176. Key findings include:

  • The compound's presence in various products sold online raises public health concerns regarding unregulated substances.
  • Toxicological analyses indicate a need for improved detection methods in forensic settings to manage cases involving synthetic cannabinoids effectively.

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